molecular formula C7H13N5 B2969109 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine CAS No. 1248128-33-7

3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2969109
CAS No.: 1248128-33-7
M. Wt: 167.216
InChI Key: SQCLUGZMWMTPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-3-yl)-1H-1,2,4-triazol-5-amine ( 1248128-33-7) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C7H13N5 and a molecular weight of 167.21 g/mol . It is characterized by the fusion of a piperidine ring, a common pharmacophore in FDA-approved drugs, with a 1,2,4-triazole ring system known for its diverse pharmacological activities . The 1,2,4-triazole scaffold is extensively researched due to its wide spectrum of reported biological activities, including antiviral, antibacterial, antifungal, and anticancer properties . Furthermore, 3(5)-amino-1,2,4-triazoles have been identified as potent inhibitors of various enzymes, such as kinases and lysine-specific demethylase 1, highlighting their value in developing new therapeutic agents . The compound can be synthesized via efficient, microwave-assisted methodologies, which allow for improved reaction outcomes and higher product purity . In the solid state, crystallography studies confirm the specific tautomeric form of the 1,2,4-triazole ring, which is crucial for understanding its interaction with biological targets . This reagent is provided for use as a key intermediate in the synthesis of more complex, bioactive molecules and for the construction of triazole-fused heterocycles . This product is intended for Research and Development use only. It is not intended for human or other use.

Properties

IUPAC Name

5-piperidin-3-yl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h5,9H,1-4H2,(H3,8,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCLUGZMWMTPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine typically involves the reaction of piperidine with appropriate reagents to form the triazole ring. One common method is the cyclization of piperidine-3-carboxylic acid with hydrazine and acetic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-3-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(Piperidin-3-yl)-1H-1,2,4-triazol-5-amine has shown promise in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Medicine: The compound may have therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

3-(Piperidin-3-yl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as 3-(piperidin-3-yl)pyridine and phenyl(piperidin-3-yl)methanone. While these compounds share structural similarities, this compound is unique in its triazole ring structure, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine can be contextualized by comparing it to structurally related triazole derivatives. Key differences lie in the substituents attached to the triazole core, which influence electronic effects, lipophilicity, and steric bulk. Below is a detailed analysis:

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Piperidinyl and pyridinyl substituents improve water solubility compared to phenyl or naphthyl groups, which are highly lipophilic .
  • Hydrogen Bonding: The piperidine nitrogen can participate in hydrogen bonding, a feature absent in non-basic analogs like TFAT or N42FTA .
  • Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethyl in TFAT) may reduce metabolic degradation, whereas electron-donating groups (e.g., piperidinyl) could enhance susceptibility to oxidation .

Biological Activity

3-(Piperidin-3-yl)-1H-1,2,4-triazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly its antifungal, anticancer, and antimicrobial activities. The compound’s structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H12N4\text{C}_8\text{H}_{12}\text{N}_4

This structure features a piperidine ring attached to a triazole moiety, which is known for its ability to form hydrogen bonds and interact with biological macromolecules.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives, including those containing piperidine. For instance, research on related compounds demonstrated significant activity against Candida auris, a pathogen known for its resistance to conventional antifungals. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.24 to 0.97 μg/mL, indicating potent antifungal effects . The mechanism of action involved disruption of the fungal plasma membrane and induction of apoptotic cell death.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively documented. A study focusing on similar compounds indicated that they could inhibit the growth of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For example, compounds derived from triazole showed IC50 values as low as 0.046 μM against MCF-7 breast cancer cells . The structure-activity relationship (SAR) studies revealed that modifications in the triazole ring significantly influenced their anticancer efficacy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Triazole derivatives are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives exhibit MIC values comparable to established antibiotics . This broad-spectrum activity suggests potential applications in treating infections caused by resistant bacterial strains.

Case Study 1: Antifungal Mechanism

In a study investigating the antifungal activity of piperidine-based triazoles against Candida auris, it was found that exposure to these compounds led to significant morphological changes in fungal cells and increased cell death rates. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that these compounds effectively induce cell cycle arrest in the S-phase .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer effects of triazole derivatives on various cancer cell lines. Compounds demonstrated selective toxicity towards cancer cells while sparing normal cells. The study employed assays to measure cell viability and apoptosis, revealing that certain structural modifications led to enhanced potency against specific cancer types .

Data Table: Summary of Biological Activities

Activity Target Organism/Cell Line MIC/IC50 Value Mechanism of Action
AntifungalCandida auris0.24 - 0.97 μg/mLDisruption of plasma membrane
AnticancerMCF-7 (breast cancer)0.046 μMInduction of apoptosis and cell cycle arrest
AntimicrobialVarious bacteriaVariesInhibition of bacterial growth

Q & A

Q. What are the recommended synthetic routes for 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is to react a piperidine derivative (e.g., 3-bromopiperidine) with 5-amino-1H-1,2,4-triazole-3-thiol under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like DMF or methanol. Microwave-assisted synthesis can enhance reaction efficiency, reducing time and improving yields compared to conventional heating . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the pure compound.

Q. How can the compound’s structural identity be confirmed?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C): Assign peaks to confirm the piperidinyl and triazol-5-amine moieties. For example, the NH₂ group in the triazole ring typically appears as a broad singlet (~5.5–6.5 ppm in ¹H NMR) .
  • X-ray crystallography: Employ SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction resolves tautomeric forms (e.g., triazole ring protonation states) and confirms stereochemistry .

Q. What is the solubility profile of this compound in aqueous and organic solvents?

Methodological Answer: Solubility can be determined experimentally via shake-flask methods at pH 7.4. For example, structurally similar triazol-5-amine derivatives exhibit low aqueous solubility (~18 µg/mL) but improved solubility in DMSO or methanol. Solubility parameters (e.g., logP) should be calculated using software like ChemAxon or experimentally validated via HPLC .

Q. What biological activities have been reported for this compound?

Methodological Answer: While direct data on this compound is limited, analogous 1,2,4-triazol-5-amine derivatives show antimicrobial activity by targeting enzymes like ketol-acid reductoisomerase (KARI). Assays include:

  • MIC (Minimum Inhibitory Concentration): Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme inhibition: Use UV-Vis spectroscopy to monitor NADPH consumption in KARI activity assays .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved?

Methodological Answer: Contradictions often arise from tautomerism or polymorphism. Strategies include:

  • Variable-temperature NMR: Monitor dynamic proton exchange in the triazole ring.
  • DSC (Differential Scanning Calorimetry): Identify polymorphic transitions.
  • Dual refinement in SHELXL: Test alternative tautomeric models against crystallographic data .

Q. What computational methods are suitable for predicting the compound’s reactivity or stability?

Methodological Answer:

  • DFT (Density Functional Theory): Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., nucleophilic substitution at the piperidinyl group).
  • Molecular docking: Screen against biological targets (e.g., KARI) using AutoDock Vina.
  • Thermal stability: Calculate heat of formation (ΔHf) via Gaussian 03 to assess energetic properties .

Q. How can isotopic labeling (e.g., ¹⁵N) be applied to study metabolic pathways?

Methodological Answer:

  • Synthesis of ¹⁵N-labeled derivatives: Replace natural-abundance nitrogen sources with ¹⁵N-enriched reagents during synthesis (e.g., ¹⁵NH₄Cl for amino groups).
  • Mass spectrometry: Track ¹⁵N incorporation using HRMS or LC-MS/MS. This aids in elucidating metabolic degradation products in in vitro assays .

Q. What are the critical handling and stability considerations for this compound?

Methodological Answer:

  • Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the triazole amine group.
  • Degradation analysis: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV to detect hydrolysis byproducts.
  • Waste disposal: Segregate halogenated solvents and nitrogen-rich residues for professional hazardous waste treatment .

Q. What crystallographic challenges arise when analyzing this compound?

Methodological Answer:

  • Disorder in the piperidinyl ring: Use SHELXL’s PART instruction to model partial occupancy.
  • Hydrogen bonding networks: Analyze via Mercury software to identify NH···N interactions stabilizing the crystal lattice.
  • Twinned crystals: Apply TwinRotMat in SHELXL for refinement .

Q. How can structure-activity relationships (SAR) be explored for antimicrobial activity?

Methodological Answer:

  • Derivatization: Synthesize analogs with substituents at the piperidinyl 3-position (e.g., methyl, fluoro) and triazole 5-position.
  • Biological testing: Compare MIC values against wild-type and resistant bacterial strains.
  • QSAR modeling: Use partial least squares (PLS) regression to correlate logP, polar surface area, and bioactivity .

Citations

  • Ensure proper disposal protocols for nitrogen-rich compounds to comply with environmental regulations .
  • For crystallographic refinement, always cross-validate SHELXL results with PLATON’s ADDSYM to check for missed symmetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.